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Compound of Interest

Compound Name:
4-Methoxy-3-

(trifluoromethoxy)benzaldehyde

Cat. No.: B1325372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-
Methoxy-3-(trifluoromethoxy)benzaldehyde. Due to the limited availability of experimentally

derived data in peer-reviewed literature, this document combines predicted spectroscopic data

with generalized, detailed experimental protocols for acquiring such data. This information is

crucial for the synthesis verification, quality control, and further application of this compound in

research and development.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Methoxy-3-
(trifluoromethoxy)benzaldehyde.

Mass Spectrometry
Mass spectrometry data is critical for determining the molecular weight and fragmentation

pattern of a compound. The following data is based on predicted values.[1]
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Adduct Predicted m/z

[M+H]⁺ 221.04201

[M+Na]⁺ 243.02395

[M-H]⁻ 219.02745

[M+NH₄]⁺ 238.06855

[M]⁺ 220.03418

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of a molecule.

The following are expected chemical shift ranges for the protons and carbons in 4-Methoxy-3-
(trifluoromethoxy)benzaldehyde, based on typical values for similar functional groups.

¹H NMR (Expected Chemical Shifts in CDCl₃)

Protons
Expected Chemical Shift
(ppm)

Multiplicity

Aldehyde (-CHO) 9.8 - 10.0 Singlet

Aromatic (Ar-H) 7.0 - 7.8 Multiplet

Methoxy (-OCH₃) 3.8 - 4.0 Singlet

¹³C NMR (Expected Chemical Shifts in CDCl₃)
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Carbon Atom Expected Chemical Shift (ppm)

Aldehyde (C=O) 189 - 192

Aromatic (C-O) 150 - 165

Aromatic (C-OCF₃) 140 - 155 (quartet)

Aromatic (C-H) 110 - 135

Methoxy (-OCH₃) 55 - 57

Trifluoromethoxy (-OCF₃) 118 - 122 (quartet)

¹⁹F NMR (Expected Chemical Shifts in CDCl₃)

Fluorine Atoms Expected Chemical Shift (ppm)

Trifluoromethoxy (-OCF₃) -58 to -60

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The following

are characteristic absorption bands expected for 4-Methoxy-3-
(trifluoromethoxy)benzaldehyde.

Functional Group Expected Wavenumber (cm⁻¹)

C-H (aldehyde) 2820 - 2850, 2720 - 2750

C=O (aldehyde) 1690 - 1715

C=C (aromatic) 1580 - 1600, 1450 - 1500

C-O-C (ether)
1250 - 1300 (asymmetric), 1000 - 1100

(symmetric)

C-F (trifluoromethoxy) 1100 - 1200

Experimental Protocols
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The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde (approximately 10-20 mg) would

be prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The sample would then be transferred

to a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a 400 MHz (or

higher) spectrometer at room temperature. Chemical shifts would be reported in parts per

million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for ¹H

and ¹³C).

Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A

thin film of the liquid sample would be prepared between two salt plates (e.g., NaCl or KBr).

Alternatively, for a solid sample, an Attenuated Total Reflectance (ATR) accessory could be

used. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectral data would be acquired using a Gas Chromatography-Mass Spectrometry (GC-

MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane

or ethyl acetate) would be injected into the GC, which would be equipped with a capillary

column (e.g., DB-5). The oven temperature would be programmed to ramp from a low initial

temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation. The mass

spectrometer would be operated in electron ionization (EI) mode at 70 eV, and the mass-to-

charge ratio (m/z) of the resulting fragments would be recorded.

Visualizations
The following diagrams illustrate a plausible synthetic pathway and the general workflow for the

characterization of 4-Methoxy-3-(trifluoromethoxy)benzaldehyde.
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Plausible Synthetic Pathway

Vanillin

4-Hydroxy-3-(trifluoromethoxy)benzaldehyde

 Trifluoromethoxylation
(e.g., with CF3O- source)

4-Methoxy-3-(trifluoromethoxy)benzaldehyde

 Methylation
(e.g., with CH3I, K2CO3)

Click to download full resolution via product page

A plausible synthetic route to the target compound.

Spectroscopic Characterization Workflow

Purified
4-Methoxy-3-(trifluoromethoxy)benzaldehyde

NMR Spectroscopy
(1H, 13C, 19F)

IR Spectroscopy

Mass Spectrometry

Structure Confirmation
&

Quality Assessment

Click to download full resolution via product page

General workflow for spectroscopic characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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